molecular formula C23H20O7 B13848349 1-Hydroxypyrene beta-D-Glucuronide Methyl Ester

1-Hydroxypyrene beta-D-Glucuronide Methyl Ester

Cat. No.: B13848349
M. Wt: 408.4 g/mol
InChI Key: QBUWXDUHRNYSFD-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Hydroxypyrene beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Hydroxypyrene beta-D-Glucuronide Methyl Ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Hydroxypyrene beta-D-Glucuronide Methyl Ester involves its role as an intermediate in the metabolism of 1-Hydroxypyrene. It is formed through the glucuronidation of 1-Hydroxypyrene, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This reaction helps in the detoxification and excretion of PAHs from the body .

Comparison with Similar Compounds

1-Hydroxypyrene beta-D-Glucuronide Methyl Ester can be compared with other similar compounds, such as:

    1-Hydroxypyrene beta-D-Glucuronide: The direct glucuronide conjugate of 1-Hydroxypyrene.

    1-Hydroxypyrene: The parent compound from which the glucuronide and its methyl ester are derived.

    Other PAH metabolites: Compounds like 1-Naphthol and 2-Naphthol glucuronides, which are also metabolites of PAHs.

The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of 1-Hydroxypyrene beta-D-Glucuronide, making it a valuable compound for research in PAH metabolism .

Properties

Molecular Formula

C23H20O7

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylate

InChI

InChI=1S/C23H20O7/c1-28-22(27)21-19(25)18(24)20(26)23(30-21)29-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18-21,23-26H,1H3

InChI Key

QBUWXDUHRNYSFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O)O)O

Origin of Product

United States

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